3-Methoxybenzaldehyde
Overview
Description
m-Anisaldehyde, also known as 3-Methoxybenzaldehyde, is an organic compound with the molecular formula CH₃OC₆H₄CHO. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is a derivative of benzaldehyde and is widely used in the fragrance and flavor industry due to its pleasant scent. Additionally, m-Anisaldehyde has significant antifungal properties and serves as a starting material for the synthesis of various complex aromatic compounds .
Synthetic Routes and Reaction Conditions:
Ozonolysis of Anethole: One of the common methods for synthesizing m-Anisaldehyde involves the ozonolysis of anethole (1-methoxy-4-(1-propenyl)-benzene) in a water-ethyl acetate solvent system.
Acetylation of m-Cresol: Another method involves the acetylation of m-cresol with acetic anhydride under reflux conditions to form 3-Diacetoxytoluene.
Industrial Production Methods:
- The industrial production of m-Anisaldehyde typically involves the oxidation of 3-methoxytoluene using oxidizing agents such as manganese dioxide. This method is efficient and yields high-purity m-Anisaldehyde .
Types of Reactions:
Oxidation: m-Anisaldehyde can be oxidized to form anisic acid. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of m-Anisaldehyde can yield 3-methoxybenzyl alcohol. Sodium borohydride is a common reducing agent for this reaction.
Substitution: m-Anisaldehyde can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Anisic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Substituted m-Anisaldehyde derivatives.
Mechanism of Action
Target of Action
3-Methoxybenzaldehyde, also known as m-Anisaldehyde, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, which are crucial for the survival and growth of fungal pathogens .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of this compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
This compound affects the oxidative stress-response pathway of fungi . It has been shown to disrupt the functioning of superoxide dismutases and glutathione reductase, key components of the antioxidation system . This disruption leads to downstream effects that inhibit fungal growth .
Result of Action
The primary result of this compound’s action is the effective inhibition of fungal growth . By disrupting the antioxidation systems of fungi, the compound prevents these organisms from maintaining the redox balance necessary for their survival . This makes this compound a potent antifungal agent .
Biochemical Analysis
Biochemical Properties
3-Methoxybenzaldehyde plays a role in biochemical reactions. It is used as a potent antifungal agent and as the starting material for complex aromatic compounds .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through disruption of cellular antioxidation . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is a derivative of benzaldehyde, which is involved in the CoA-independent non-oxidative pathway . This pathway involves the hydration of free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Scientific Research Applications
m-Anisaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and as an eluent in chromatography.
Biology: Exhibits significant antifungal activity against Candida species, including azole-resistant strains.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Comparison with Similar Compounds
p-Anisaldehyde (4-Methoxybenzaldehyde): Similar in structure but with the methoxy group at the para position.
o-Anisaldehyde (2-Methoxybenzaldehyde): The methoxy group is at the ortho position.
3-Methoxybenzyl Alcohol: A reduction product of m-Anisaldehyde with similar applications in the fragrance industry.
Uniqueness: m-Anisaldehyde is unique due to its specific antifungal properties and its role as a versatile intermediate in the synthesis of various aromatic compounds. Its ability to inhibit specific metabolic pathways also sets it apart from its isomers .
Properties
IUPAC Name |
3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044447 | |
Record name | 3-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
143.00 °C. @ 50.00 mm Hg | |
Record name | 3-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-31-1 | |
Record name | 3-Methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybenzaldehyde | |
Source | DTP/NCI | |
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Record name | Benzaldehyde, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |
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Record name | 3-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxybenzaldehyde?
A1: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies report spectroscopic data for this compound, including:
- FTIR and FT-Raman: These techniques were used to analyze the vibrational modes of the compound, providing valuable information about its structural features. []
- 1H NMR and 13C NMR: These methods provide detailed insights into the electronic environment and connectivity of the hydrogen and carbon atoms within the molecule, enabling structural elucidation and conformational analysis. [, , ]
Q3: Can this compound be synthesized from readily available starting materials?
A3: Yes, one study reports a synthetic route starting from m-cresol, involving acetylation, chlorination, Sommelet reaction, methylation, and hydrolysis. [] This method boasts readily available starting materials and cost-effectiveness.
Q4: How can the aldehyde group in this compound be selectively protected for further functionalization?
A4: Researchers have successfully employed N,N'-diisopropylimidazolidine as a protecting group for the aldehyde, allowing for regioselective lithiation at the 4-position of the aromatic ring. [, ] This protection strategy enables the synthesis of various 4-substituted this compound derivatives.
Q5: Can this compound be used as a precursor for synthesizing heterocyclic compounds?
A5: Yes, this compound serves as a versatile precursor for constructing various heterocycles. For instance, it can be reacted with thiosemicarbazide to synthesize thiosemicarbazone derivatives, which are known for their diverse biological activities. []
Q6: How do structural modifications on this compound affect its biological activity?
A6: Research suggests that the position and type of substituents on the aromatic ring significantly influence the biological activity of this compound derivatives. For example, in a study investigating anticancer activity against the MCF-7 breast cancer cell line, acetone thiosemicarbazone and this compound thiosemicarbazone exhibited potent activity. [] In contrast, 4-Nitrobenzaldehyde thiosemicarbazone showed weaker activity, highlighting the impact of substituent effects on potency.
Q7: What is the role of the methoxy group in the biological activity of this compound and its derivatives?
A7: The methoxy group often plays a crucial role in the biological activity of this compound derivatives. In a study exploring the acaricidal activity of 2-hydroxy-4-methoxybenzaldehyde and its derivatives, the presence of the methoxy group was found to enhance the compound's effectiveness against stored food mites. [] This highlights the importance of the methoxy group in influencing the biological activity of these compounds.
Q8: How does this compound contribute to the aroma profile of certain food and beverages?
A8: this compound is a significant contributor to the aroma of various food and beverages. For example, in a study on Polish mead, it was identified as a key odorant contributing to the overall aroma profile, albeit with a relatively lower odor activity value (OAV) compared to other compounds. []
Q9: Can this compound be used as a building block for polymers?
A9: Yes, this compound derivatives can be employed in polymer synthesis. For instance, it can be used to create biobased poly(ether benzoxazole) derived from vanillin, offering potential applications in materials science. []
Q10: What is the environmental impact of this compound and its derivatives?
A10: While specific data on the environmental impact of this compound may be limited, it's crucial to consider potential ecotoxicological effects and implement strategies for responsible waste management and resource efficiency. Research on alternative compounds with reduced environmental impact and exploring recycling options can contribute to sustainable practices.
Q11: Have computational methods been used to study this compound and its derivatives?
A11: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound and its derivatives. For example:
- DFT calculations: Density Functional Theory (DFT) has been employed to calculate electronic properties such as orbital energies and energy gaps, providing insights into electronic structure and reactivity. []
- Molecular modeling: Computational drug modeling, in conjunction with experimental data, helps understand binding interactions with biological targets and aids in the design of more potent and selective compounds. []
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